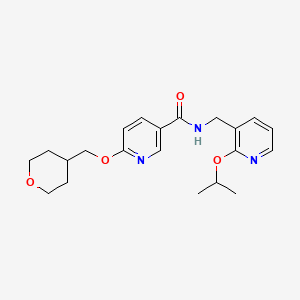

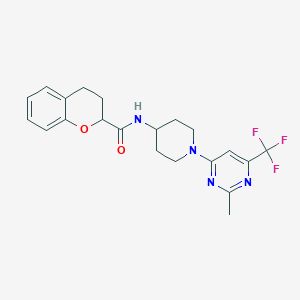

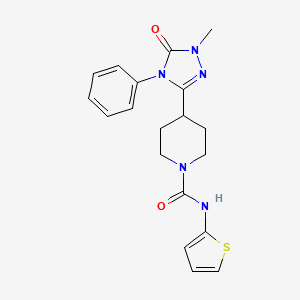

![molecular formula C16H13N3O3S B2944369 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid CAS No. 568567-39-5](/img/structure/B2944369.png)

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid

Vue d'ensemble

Description

“2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid” is a chemical compound . It has a molecular formula of C16H13N3O3S, an average mass of 327.358 Da, and a monoisotopic mass of 327.067749 Da .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyanomethyl benzimidazoles with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone to give the novel series of 4-cyano-3-substituted-1-oxo-1H, 5H-pyrido [1,2-a]benzimidazole .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[1,2-a]benzimidazole core and a propanoic acid group attached via a methylthio linker .Physical And Chemical Properties Analysis

The compound has a melting point of over 300°C. Its IR spectrum shows peaks at 2225 cm−1 (C≡N) and 1698 cm−1 (C=O). Its 1H-NMR spectrum (in DMSO-d6) shows peaks at 7.48–7.60 (m, 5H, Ar-H), 7.61–7.92 (m, 3H, Ar-H), and 8.60 (s, 1H, C9-H) .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid and related compounds play a pivotal role in the synthesis of various heterocyclic compounds. For instance, activated nitriles, including this compound, have been utilized as key intermediates for creating a diverse range of heterocyclic structures such as thiazole, pyrazole, oxazole, and pyrimidine derivatives. These synthesized compounds were extensively characterized, showcasing the chemical versatility and synthetic utility of the starting material (Fadda, Mukhtar, & Refat, 2012).

Antiproliferative Activity

Research into 2-aminobenzimidazole derivatives, which can be synthesized from compounds structurally similar to this compound, has indicated potential antiproliferative activity against various neoplastic and normal cell lines. This demonstrates the compound's relevance in medicinal chemistry, especially in the context of cancer research (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, Kempińska, & Dryś, 2014).

Regioselective Annulation

The compound's utility extends to regioselective annulation processes to produce pyrido[1,2-a]benzimidazoles. Such chemical transformations underscore its importance in creating complex molecular architectures, which are of interest for further biological studies or synthesis (Panda, Suresh, Ila, & Junjappa, 2003).

Metal-free Synthesis of Pyrido[1,2-a]benzimidazoles

An efficient metal-free procedure involving this chemical scaffold for the preparation of pyrido[1,2-a]benzimidazoles from 2-aminopyridines and cyclohexanones has been reported. This green chemistry approach leverages molecular oxygen as the oxidant, highlighting the compound's role in environmentally friendly synthetic methods (Xie, Wu, Che, Chen, Huang, & Deng, 2016).

Co-crystallization with Carboxylic Acids

Co-crystallization studies involving benzimidazole derivatives akin to this compound have provided insights into molecular conformations and interactions. These studies contribute to the understanding of solid-state chemistry and the design of materials with tailored properties (Zhai, Guo, Ling, Wu, Wang, Sun, & Luo, 2017).

Mécanisme D'action

Target of Action

It is known that nitrogen-containing heterocyclic compounds, which this compound is a part of, are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Mode of Action

It is known that nitrogenous heterocycles, such as this compound, have received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .

Biochemical Pathways

Compounds containing benzimidazole scaffold, which are isosteres of the nitrogenous bases of nucleic acids, are known

Result of Action

It is known that nitrogenous heterocycles have a wide spectrum of biological activity and numerous therapeutic applications in medicine .

Propriétés

IUPAC Name |

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-9(16(21)22)23-8-10-6-14(20)19-13-5-3-2-4-12(13)18-15(19)11(10)7-17/h2-6,9,18H,8H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULQCZYYKHCNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331122 | |

| Record name | 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

568567-39-5 | |

| Record name | 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

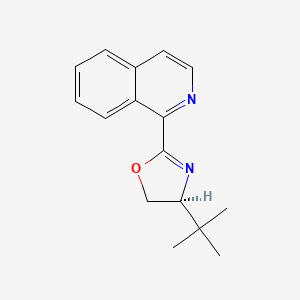

![4-[[1-(Oxetan-3-yl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2944293.png)

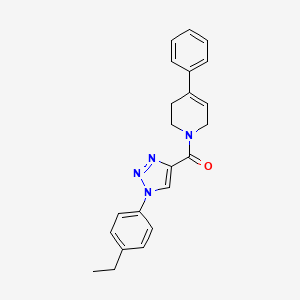

![4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2944298.png)

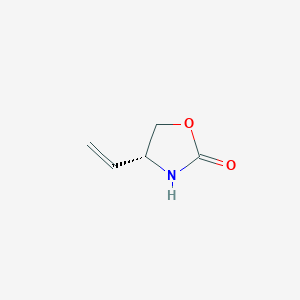

![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2944304.png)

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2944308.png)